Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Kinase inhibitor design Hinge-binding motif Aminopyrimidine pharmacophore

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a tri-substituted pyrimidine core that serves as a critical intermediate in the synthesis of kinase-focused compound libraries. Its structure incorporates a pyridin-3-yl group at the 2-position, a free primary amine at the 4-position, and an ethyl ester at the 5-position.

Molecular Formula C12H12N4O2
Molecular Weight 244.25 g/mol
CAS No. 1053656-10-2
Cat. No. B1451751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate
CAS1053656-10-2
Molecular FormulaC12H12N4O2
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1N)C2=CN=CC=C2
InChIInChI=1S/C12H12N4O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3,(H2,13,15,16)
InChIKeyLUNKDORWXQEJSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 1053656-10-2): A Strategic Building Block for Medicinal Chemistry


Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a tri-substituted pyrimidine core that serves as a critical intermediate in the synthesis of kinase-focused compound libraries. Its structure incorporates a pyridin-3-yl group at the 2-position, a free primary amine at the 4-position, and an ethyl ester at the 5-position . This specific arrangement allows for targeted derivatization, particularly the installation of a key hinge-binding motif (aminopyrimidine) pre-assembled on a scaffold that offers an ester handle for further diversification into amides or acids .

The Functional Specificity of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate: Why Simple Analogs Fall Short


The value of this compound lies in the precise convergence of three functional groups, and replacing any single element with a close analog drastically alters its utility [1]. Substituting the 3-pyridyl with a 2-pyridyl regioisomer disrupts the optimal vector and electronic profile required for key hinge-binding interactions in kinases [2]. Replacing the 4-amino group, a critical hydrogen bond donor/acceptor, with a chloro substituent yields a less polar, electrophilic scaffold unsuitable for direct biological testing [3]. Finally, the ethyl ester at the 5-position is not merely a placeholder; it provides a specific balance of lipophilicity and a synthetic handle for late-stage diversification, distinct from the free acid or methyl ester alternatives .

Quantitative Differentiation Guide for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 1053656-10-2)


Hinge-Binding Potential: 4-Amino vs. 4-Chloro Pyrimidine Scaffolds

The primary 4-amino group is a critical pharmacophore for forming bidentate hydrogen bonds with the kinase hinge region. Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a common alternative building block, lacks the ability to act as a hinge binder without further derivatization. The presence of the amino group allows the target compound to be used directly in biochemical assays, while the chloro-analog is primarily a synthetic intermediate [1].

Kinase inhibitor design Hinge-binding motif Aminopyrimidine pharmacophore

Regioisomeric Selectivity: Metabolic Stability of 3-Pyridyl vs. 2-Pyridyl Substituted Pyrimidines

Pyrimidine-containing compounds are often susceptible to oxidation by aldehyde oxidase (AO). Substitution at the 2-position of the pyrimidine ring significantly impacts metabolic stability. The 3-pyridyl group is a privileged substituent known to block AO-mediated metabolism at the 2-position, an advantage not offered by the unsubstituted pyrimidine core or potentially the 2-pyridyl isomer which may present a different electronic environment and steric hindrance to the AO enzyme [1].

Drug metabolism Aldehyde oxidase Regioisomer stability

Synthetic Versatility: Direct Amidation of the Ethyl Ester vs. Acids or Amides

The ethyl ester at the 5-position is an ideal handle for direct, one-step diversification into a library of amides. This contrasts with the corresponding carboxamide analog, which is a synthetic dead-end, and the carboxylic acid, which requires activation for coupling. This allows for the rapid exploration of structure-activity relationships (SAR) at the solvent-exposed region of a kinase pocket without additional protection/deprotection steps [1].

Late-stage functionalization Amide coupling Parallel synthesis

Physicochemical Differentiation: Boiling Point and Density as Purity and Handling Metrics

The boiling point (355 °C) and density (1.278 g/mL) of the target compound are critical quality control metrics for procurement, ensuring consistency in large-scale synthesis. These properties differ from closely related analogs, such as the 4-unsubstituted ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate, which has a lower molecular weight (229.24 g/mol) and thus different physical handling characteristics [1].

Quality control Physical properties Procurement specifications

High-Value Scenarios for Procuring Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate


Focused Kinase Inhibitor Library Synthesis

This compound is ideally suited as a core scaffold for generating libraries of potential type I kinase inhibitors. The pre-installed aminopyrimidine motif provides the hinge-binding anchor [1], while the ethyl ester allows for the rapid parallel synthesis of diverse amides to probe the solvent-exposed region, a common strategy in hit-to-lead campaigns. It offers a direct route to testable compounds compared to building a library from a 4-chloro intermediate [2].

Optimization of Lead Molecules with Metabolic Liabilities

In programs where aldehyde oxidase (AO) metabolism is a concern, this 3-pyridyl-substituted pyrimidine can serve as a replacement for a problematic unsubstituted or 2-substituted pyrimidine core. The specific regioisomer is chosen to potentially block AO-mediated oxidation, a key parameter for improving oral bioavailability [3].

Development of Selective Probes for Chemical Biology

The combination of a bioactive core (aminopyrimidine) and a synthetic handle (ethyl ester) makes this compound a versatile starting point for the synthesis of chemical probes. The ester can be hydrolyzed to the acid for subsequent attachment of biotin or fluorophore linkers via amide coupling, enabling target engagement studies without disrupting the critical 4-amino hinge-binding interaction [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.